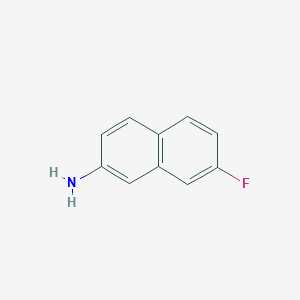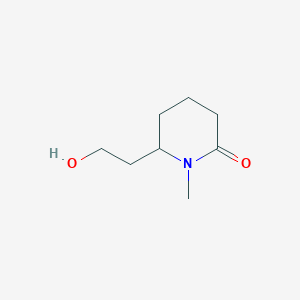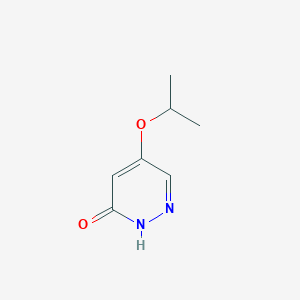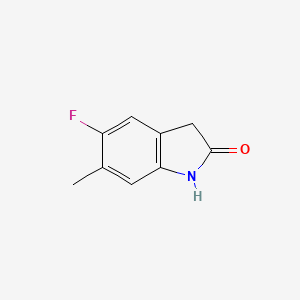![molecular formula C7H8N4O B11918358 (6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol](/img/structure/B11918358.png)
(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-アミノ-[1,2,4]トリアゾロ[4,3-a]ピリジン-3-イル)メタノールは、トリアゾール環がピリジン環に縮合した複素環式化合物です。
準備方法
合成経路と反応条件
(6-アミノ-[1,2,4]トリアゾロ[4,3-a]ピリジン-3-イル)メタノールの合成は、通常、エナミノニトリルとベンゾヒドラジドをマイクロ波照射下で反応させることで行われます。 この方法は触媒を使用せず、環境に優しく、短時間で高い収率が得られます . 反応条件は一般的に、反応物を140℃で約3時間加熱し、目的物を89%の収率で生成します .
工業生産方法
(6-アミノ-[1,2,4]トリアゾロ[4,3-a]ピリジン-3-イル)メタノールの具体的な工業生産方法はあまり文書化されていませんが、マイクロ波照射合成のスケーラビリティは、工業応用の可能性を示唆しています。この方法の効率性と環境への優しさは、大規模生産に適しています。
化学反応の分析
反応の種類
(6-アミノ-[1,2,4]トリアゾロ[4,3-a]ピリジン-3-イル)メタノールは、以下を含む様々な化学反応を起こします。
酸化: この化合物は、酸化されて対応する酸化物を生成することができます。
還元: 還元反応によって、様々な還元型に変換することができます。
置換: アミノ基を他の置換基で置換できる求核置換反応を起こすことができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(過マンガン酸カリウムなど)、還元剤(水素化ホウ素ナトリウムなど)、求核剤などがあります。条件は、目的の反応に応じて異なり、通常、制御された温度と特定の溶媒を使用します。
主要な生成物
これらの反応から生成される主要な生成物は、反応の種類によって異なります。例えば、酸化によって酸化物が生成され、置換反応によって様々な置換誘導体が生成されます。
科学的研究の応用
(6-アミノ-[1,2,4]トリアゾロ[4,3-a]ピリジン-3-イル)メタノールは、科学研究において様々な応用があります。
化学: より複雑な複素環式化合物の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は潜在的な生物活性を示しており、創薬の候補となっています。
作用機序
(6-アミノ-[1,2,4]トリアゾロ[4,3-a]ピリジン-3-イル)メタノールの作用機序は、特定の分子標的との相互作用を伴います。例えば、細胞シグナル伝達経路に関与する酵素である特定のキナーゼを阻害することが示されています。 この阻害は、癌細胞の増殖抑制につながる可能性があります . この化合物は、酵素の活性部位との特異的な相互作用を可能にするユニークなトリアゾール-ピリジン構造によって、これらの標的に結合することができます。
類似化合物との比較
類似化合物
[1,2,4]トリアゾロ[4,3-a]キノキサリン: 抗ウイルスおよび抗菌活性で知られています.
[1,2,4]トリアゾロ[1,5-a]ピリジン: 心血管疾患と2型糖尿病の治療に使用されます.
[1,2,4]トリアゾロ[4,3-a]ピラジン: 抗癌特性とキナーゼ阻害を示します.
ユニークさ
(6-アミノ-[1,2,4]トリアゾロ[4,3-a]ピリジン-3-イル)メタノールは、その特定のアミノ基とヒドロキシル基によって際立っており、反応性を高め、水素結合を形成する可能性を高めています。これは、このような相互作用が活性に不可欠である生物系で特に有効です。
特性
分子式 |
C7H8N4O |
|---|---|
分子量 |
164.16 g/mol |
IUPAC名 |
(6-amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol |
InChI |
InChI=1S/C7H8N4O/c8-5-1-2-6-9-10-7(4-12)11(6)3-5/h1-3,12H,4,8H2 |
InChIキー |
CMZYEAQOHBVLSC-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NN=C(N2C=C1N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11918281.png)



![(R)-Spiro[2.5]octane-1-carboxamide](/img/structure/B11918310.png)


![3-Methylthieno[3,2-c]pyridin-4-amine](/img/structure/B11918327.png)





